molecular formula C8H11N5O5 B018816 1-(2-Methyl-5-nitrophenyl)guanidine nitrate CAS No. 152460-08-7

1-(2-Methyl-5-nitrophenyl)guanidine nitrate

Cat. No.: B018816
CAS No.: 152460-08-7
M. Wt: 257.2 g/mol
InChI Key: IINMQQJNRFDBMV-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrophenyl)guanidine nitrate (CAS: 152460-08-7) is a nitroaromatic guanidine derivative with the molecular formula C₈H₁₁N₅O₅ and a molecular weight of 257.20 g/mol . Structurally, it consists of a guanidine group (-NH-C(=NH)-NH₂) attached to a 2-methyl-5-nitrophenyl ring, with a nitrate counterion. The compound is a white crystalline solid, soluble in polar solvents, and is primarily used as a synthetic intermediate in pharmaceuticals, notably in the production of imatinib (Gleevec®), a tyrosine kinase inhibitor for leukemia treatment . Its nitro group (-NO₂) enhances electrophilic reactivity, while the methyl group (-CH₃) introduces steric effects that influence its interaction with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-nitrophenyl)guanidine nitrate typically involves the reaction of 2-methyl-5-nitroaniline with cyanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of (2-Methyl-5-nitrophenyl)guanidine nitrate follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The final product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenylguanidine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Protein Kinase Inhibitors
    • 1-(2-Methyl-5-nitrophenyl)guanidine nitrate is utilized in the preparation of N-(pyridylpyrimidinylaminophenyl) amides, which serve as protein kinase inhibitors. These inhibitors are crucial in cancer therapy as they can modulate signaling pathways involved in cell proliferation and survival .
  • Therapeutic Uses
    • The compound has shown potential in treating benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland, which can lead to urinary difficulties. Its mechanism involves the inhibition of specific pathways that contribute to prostate growth .
  • Synthesis of Anticancer Agents
    • It plays a role in synthesizing imatinib analogs, which are used as targeted therapies for certain types of cancers, including chronic myeloid leukemia (CML). The synthesis process involves using this compound as an intermediate compound to produce more complex structures that exhibit improved efficacy against cancer cells .

Data Table: Summary of Applications

Application Description
Protein Kinase InhibitorsUsed to create compounds that inhibit kinases involved in cancer signaling pathways.
Treatment for Benign Prostatic HyperplasiaDemonstrates therapeutic potential in managing symptoms associated with prostate enlargement.
Synthesis of Anticancer AgentsServes as an intermediate in the synthesis of imatinib and its analogs for cancer treatment.

Case Studies and Research Findings

  • Guanidine Derivatives in Medicine
    • A study highlighted the importance of guanidine derivatives, including this compound, showcasing their applications in various therapeutic areas such as antihypertensive and antitumor treatments. The strong basic character of guanidines allows them to participate effectively in biological processes .
  • Crystal Structure Analysis
    • Research into the crystal structure of related guanidine compounds has provided insights into their conformational flexibility and interaction with biological targets. This structural information is vital for designing more effective drugs based on these compounds .
  • Synthesis Process Improvements
    • Innovations in synthesis processes for imatinib utilizing this compound have been documented, indicating how modifications in reaction conditions can enhance yield and purity of the final products .

Mechanism of Action

The mechanism of action of (2-Methyl-5-nitrophenyl)guanidine nitrate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

The following table compares 1-(2-Methyl-5-nitrophenyl)guanidine nitrate with structurally or functionally related guanidine derivatives:

Compound Name Molecular Formula Key Structural Features Applications Toxicity/HS Statements Unique Aspects
This compound C₈H₁₁N₅O₅ 2-methyl-5-nitrophenyl group, nitrate counterion Intermediate for imatinib synthesis; potential kinase inhibitor H302 (harmful if swallowed), H315-H319 (skin/eye irritation) Meta-nitro substitution enhances stability and target specificity
1-(4-Nitrophenyl)guanidine nitrate C₇H₉N₅O₅ Para-nitro substitution on phenyl ring Research applications in supramolecular chemistry Limited data Para-substitution reduces steric hindrance, altering reactivity
1-(2-Nitrophenyl)guanidine C₇H₈N₄O₂ Ortho-nitro substitution on phenyl ring Explosives research; precursor for dyes Not reported Ortho-substitution increases steric hindrance, reducing biological activity
Guanidine nitrate CH₆N₄O₃ Simple guanidine with nitrate counterion Explosives, disinfectants, monopropellants Oral LD₅₀ (mice): 1,100 mg/kg High oxidizer; chemically unstable compared to aromatic derivatives
1-Phenylguanidine C₇H₉N₃ Unsubstituted phenyl ring Base structure for guanidine derivatives Limited data Lacks nitro/methyl groups, resulting in lower biological activity

Key Structural and Functional Differences:

Substitution Patterns: The meta-nitro group in this compound provides a balance of electronic effects (via -NO₂) and steric modulation (via -CH₃), enhancing its suitability for kinase inhibition . In contrast, para-nitro derivatives (e.g., 1-(4-nitrophenyl)guanidine nitrate) exhibit reduced steric hindrance, favoring applications in material science . Ortho-substituted analogs (e.g., 1-(2-nitrophenyl)guanidine) are sterically crowded, limiting their utility in biological systems but making them viable for explosives research .

Biological Activity :

  • The target compound’s nitro and guanidine groups enable hydrogen bonding and charge interactions with kinase active sites, as demonstrated in imatinib precursor studies . Simpler guanidine salts (e.g., guanidine nitrate) lack aromaticity, resulting in weaker target specificity .

Toxicity Profiles :

  • Guanidine nitrate (CAS 506-93-4) has higher acute toxicity (oral LD₅₀ ~1,100 mg/kg in mice) due to its oxidative instability , whereas this compound exhibits moderate toxicity (H302, H315-H319) linked to its nitroaromatic structure .

Biological Activity

1-(2-Methyl-5-nitrophenyl)guanidine nitrate, with the molecular formula C₈H₁₀N₄O₂·HNO₃, is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a guanidine group attached to a nitrophenyl moiety, which is characterized by the presence of a nitro group (NO₂) that is known to enhance biological activity. The structure can be represented as follows:

  • Molecular Formula: C₈H₁₀N₄O₂·HNO₃
  • Molecular Weight: 257.21 g/mol
  • CAS Number: 152460-08-7

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Anticancer Properties: The compound has been studied for its potential as an anti-cancer agent. It shows efficacy against certain types of tumors by inhibiting specific kinases involved in cancer pathways, such as Bcr-Abl and c-KIT, which are crucial for tumor growth and proliferation .
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in medicinal chemistry.
  • Role as a Precursor: It serves as an intermediate in the synthesis of imatinib (Gleevec®), a targeted therapy for cancers like chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) .

While the precise mechanism of action for this compound remains to be fully elucidated, its structural components suggest several avenues for interaction with biological targets:

  • Kinase Inhibition: The presence of the guanidine group may allow it to interact with kinases, leading to inhibition of signal transduction pathways that promote cancer cell survival and proliferation .
  • Potential Explosive Properties: The nitro group may also contribute to reactivity that could be explored for novel applications beyond medicinal chemistry.

Synthesis Methods

Several synthesis methods have been reported for this compound, emphasizing the importance of controlling reaction conditions to achieve high yields and purity. Some notable methods include:

  • Nitration of Aniline Derivatives: Utilizing nitration reactions on substituted aniline derivatives to introduce the nitro group.
  • Guanidination Reactions: Following established protocols for guanidination to attach the guanidine moiety to the nitrophenyl structure.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique structural features of this compound in relation to similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-5-nitroanilineNitro group on anilinePrecursor for various derivatives
GuanidineSimple guanidine structureBasic structure without aromatic ring
1-(4-Nitrophenyl)guanidinePara-substituted nitrophenylDifferent substitution pattern
1-(2-Nitrophenyl)guanidineOrtho-substituted nitrophenylAltered steric effects

The distinct substitution pattern on the phenyl ring of this compound enhances its biological activity compared to other similar compounds .

Case Studies and Research Findings

Research has indicated promising results regarding the efficacy of this compound in various biological assays:

  • A study demonstrated that analogs of imatinib, including derivatives related to this compound, showed significant inhibition of Bcr-Abl kinase activity, supporting its potential use in targeted cancer therapies .
  • Additional investigations into its antimicrobial properties revealed that it could inhibit bacterial growth in vitro, warranting further exploration into its application as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methyl-5-nitrophenyl)guanidine nitrate, and what yield can be expected under standard conditions?

Methodological Answer: The compound is synthesized by reacting picric acid with 1-(2-methyl-5-nitrophenyl)guanidine in methanol, yielding 64.2% after purification via slow evaporation. Crystallization from dimethylformamide (DMF) is recommended for obtaining X-ray-quality crystals. Key steps include stoichiometric control (2 mmol reactants) and post-synthesis washing with diethyl ether to remove impurities .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer: Use elemental analysis (C, H, N) to validate stoichiometry (e.g., calculated vs. found: C: 39.72% vs. 39.95%). X-ray diffraction confirms crystal structure, while melting point determination (382–385 K) assesses purity. Refinement protocols, such as the riding model for hydrogen atoms (N–H = 0.88 Å, C–H = 0.95 Å), ensure structural accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Follow hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, masks, protective eyewear) and store waste separately for professional disposal. Avoid inhalation and skin contact, as advised for structurally similar nitroaromatic compounds .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis and purification of this compound?

Methodological Answer: Apply statistical DoE to evaluate variables like solvent polarity (methanol vs. DMF), temperature, and reaction time. For example, a central composite design (CCD) can identify optimal conditions for yield maximization. Pair this with response surface methodology (RSM) to reduce trial-and-error inefficiencies, as demonstrated in reaction engineering studies .

Q. What computational approaches can predict the reactivity or stability of this compound?

Methodological Answer: Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. ICReDD’s hybrid approach integrates computational predictions with experimental validation, enabling targeted synthesis of intermediates or derivatives .

Q. How can nitrate content in this compound be quantitatively analyzed using diphenylamine-based methods?

Methodological Answer: Prepare a diphenylamine reagent (0.5 g in 20 mL H₂O + 88 mL H₂SO₄) to detect nitrate ions via colorimetric assay. Calibrate with standard solutions and validate via UV-Vis spectroscopy. This method is critical for assessing decomposition or stability under varying storage conditions .

Q. What are the common impurities or by-products formed during synthesis, and how are they characterized?

Methodological Answer: Potential impurities include unreacted guanidine precursors or nitration by-products. Use HPLC with UV detection (e.g., 254 nm) or LC-MS to profile impurities. Compare retention times and mass spectra against reference standards, as outlined in ranitidine impurity analysis protocols .

Q. How does the nitrophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer: The electron-withdrawing nitro group deactivates the aromatic ring, reducing electrophilic substitution. Conduct kinetic studies (e.g., Hammett plots) comparing reactivity with analogs like 5-nitrophenyl derivatives. Monitor reaction rates under controlled pH and temperature to quantify substituent effects .

Q. What are the best practices for reporting experimental data to ensure reproducibility in academic publications?

Methodological Answer: Follow Beilstein Journal guidelines:

  • Provide detailed synthesis steps (e.g., solvent volumes, evaporation rates).
  • Include characterization data (melting range, elemental analysis) in tables.
  • Reference prior literature for known intermediates and submit extensive data (e.g., crystallography) as supplementary information .

Properties

IUPAC Name

2-(2-methyl-5-nitrophenyl)guanidine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2.HNO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINMQQJNRFDBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468100
Record name (2-Methyl-5-nitrophenyl)guanidine nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152460-08-7
Record name (2-Methyl-5-nitrophenyl)guanidine nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152460-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-5-nitrophenyl)guanidine nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Methyl-5-nitrophenyl)guanidine nitrate
1-(2-Methyl-5-nitrophenyl)guanidine nitrate
1-(2-Methyl-5-nitrophenyl)guanidine nitrate
1-(2-Methyl-5-nitrophenyl)guanidine nitrate
1-(2-Methyl-5-nitrophenyl)guanidine nitrate
1-(2-Methyl-5-nitrophenyl)guanidine nitrate

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